11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a hexahydro-dibenzo diazepine core. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O/c1-21(2)10-16-19(17(26)11-21)20(18-12(22)6-5-7-13(18)23)25-15-9-4-3-8-14(15)24-16/h3-9,20,24-25H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZBAYSFEJJUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC=C4Cl)Cl)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Method A (as described in the RSC protocol):
-
Solvent System : Water (3 mL) as a green solvent.
-
Catalyst : L-Proline (20 mol%), which facilitates enamine formation and stabilizes intermediates via hydrogen bonding.
-
Temperature : 60°C, maintained for 110 minutes after aldehyde addition.
-
Work-Up : Crude product washed with water and recrystallized from ethyl acetate/petroleum ether (1:1).
Key Parameters :
Mechanistic Insights
L-Proline acts as a bifunctional organocatalyst:
-
Enamine Formation : The amine group of L-proline condenses with dimedone’s ketone, generating a nucleophilic enamine.
-
Aldehyde Activation : The carboxylic acid group polarizes the aldehyde’s carbonyl, enhancing electrophilicity for imine formation.
Catalyst-Free Thermal Synthesis
Reaction Protocol
-
Solvent : Water (3 mL) in a sealed tube.
-
Temperature : 100°C for 130 minutes.
-
Work-Up : Identical to Method A.
Advantages :
-
Eliminates catalyst costs.
-
Avoids potential proline-mediated side reactions.
Trade-Offs :
Structural Characterization
Spectroscopic Data
-
(500 MHz, CDOD) :
-
:
Comparative Analysis of Methods
| Parameter | Method A (L-Proline) | Method B (Catalyst-Free) |
|---|---|---|
| Temperature | 60°C | 100°C |
| Time | 110 min | 130 min |
| Yield | 92–95% | 85–90% |
| Catalyst Cost | Moderate | None |
| Purification | Recrystallization | Recrystallization |
Method A is preferable for high-throughput applications, while Method B suits cost-sensitive syntheses.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds with different properties.
Scientific Research Applications
11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, which plays a crucial role in its anxiolytic effects . This binding modulates the activity of the GABA_A receptor, leading to increased inhibitory neurotransmission and reduced anxiety.
Comparison with Similar Compounds
Similar Compounds
- 11-(2,6-dichlorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(2,6-dichlorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
What sets 11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from similar compounds is its specific substitution pattern and the presence of the dichlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.
Basic Information
- Molecular Formula : C23H22Cl2N2O
- Molecular Weight : 483.3 g/mol
- IUPAC Name : 6-(2,6-dichlorophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Structural Characteristics
The compound features a complex structure characterized by:
- A dibenzo structure that contributes to its unique pharmacological properties.
- Chlorine substituents which may enhance biological activity through specific receptor interactions.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities:
- Anxiolytic Effects : Similar to traditional benzodiazepines, it has been investigated for its potential as an anxiolytic agent. Studies suggest that it may modulate GABAergic transmission, leading to anxiolytic effects without the typical side effects associated with benzodiazepines .
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity in vitro. This property is crucial for protecting cells from oxidative stress and could be beneficial in treating conditions associated with oxidative damage .
- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that derivatives of dibenzo compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanism involves inducing apoptosis in cancer cells while sparing normal cells .
- Antimicrobial Activity : There are indications of antimicrobial properties against both bacterial and fungal strains. This suggests potential applications in treating infections resistant to conventional antibiotics .
Case Study 1: Anxiolytic Activity
In a controlled study involving animal models, administration of the compound resulted in a significant reduction in anxiety-like behaviors compared to control groups. Behavioral tests such as the elevated plus maze and open field test were employed to assess anxiety levels pre- and post-treatment.
Case Study 2: Antioxidant Efficacy
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that the compound effectively reduced oxidative stress markers in cultured cells.
Case Study 3: Cytotoxicity Testing
In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at micromolar concentrations. Mechanistic studies suggested involvement of caspase activation pathways.
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 11-(2,6-dichlorophenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one, and how do substituents influence reaction efficiency?
The compound is synthesized via cyclocondensation of substituted anthranilic acid derivatives with appropriate amines or via palladium-catalyzed cross-coupling reactions. For example, analogous dibenzo[b,e][1,4]diazepinones are synthesized by reacting 2-aminobenzophenones with urea derivatives under acidic conditions . Substituents like 2,6-dichlorophenyl introduce steric hindrance, which may reduce reaction yields. Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) can mitigate this. X-ray crystallography confirms the seven-membered diazepine ring adopts a boat conformation, with the dichlorophenyl group orthogonal to the ring plane, influencing reactivity .
Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical for confirming its conformation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Unit cell dimensions : Monoclinic system (e.g., P21/c space group) with typical cell parameters a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, β = 101.49° .
- Bond lengths and angles : The diazepine ring C–N bond lengths range from 1.35–1.42 Å, consistent with partial double-bond character. The dichlorophenyl group’s Cl–C–C angles (~120°) confirm sp² hybridization .
- Hydrogen bonding : Intermolecular N–H···O and O–H···N interactions stabilize the crystal lattice, as seen in analogous hydrates .
Q. What is the pharmacological significance of dibenzo[b,e][1,4]diazepinone derivatives, and how does the 2,6-dichlorophenyl substituent modulate bioactivity?
Dibenzo[b,e][1,4]diazepinones are intermediates for antipsychotics and anxiolytics. The 2,6-dichlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration. Computational docking studies suggest the chlorine atoms engage in halogen bonding with serotonin receptors (e.g., 5-HT2A), potentially increasing binding affinity .
Advanced Research Questions
Q. How can synthetic yield be optimized for sterically hindered derivatives like the 2,6-dichlorophenyl variant?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% via enhanced thermal efficiency .
- Protecting group strategies : Temporarily mask reactive amines (e.g., Boc protection) to prevent side reactions during cyclization .
- Catalytic systems : Palladium(II) catalysts (e.g., Pd(OAc)₂) with bidentate ligands (dppe) enhance cross-coupling efficiency for aryl boronic acid derivatives .
Q. How should researchers address discrepancies in reported pharmacological data for structurally similar dibenzo[b,e][1,4]diazepinones?
- Control for hydration states : Crystal hydrates (e.g., monohydrate vs. anhydrous forms) exhibit differing solubility and bioavailability, impacting in vitro assays .
- Standardize assay conditions : Use consistent receptor preparations (e.g., CHO cells expressing human 5-HT2A) and buffer systems (pH 7.4 PBS) to minimize variability .
- Validate via orthogonal methods : Pair radioligand binding assays with functional cAMP assays to confirm receptor modulation .
Q. What computational approaches are effective for predicting the environmental fate and biodegradation pathways of this compound?
- QSPR models : Predict physicochemical properties (logP = 3.2, water solubility = 0.12 mg/L) using fragment-based methods (EPI Suite) .
- Molecular dynamics (MD) simulations : Simulate hydrolysis pathways in aqueous environments; the diazepine ring’s electron-deficient carbons are prone to nucleophilic attack, leading to ring-opening .
- Ecotoxicity profiling : Use Daphnia magna acute toxicity models (EC50 ~ 1.2 mg/L) to assess aquatic risk .
Q. How can advanced spectroscopic techniques resolve ambiguities in structural characterization?
- Dynamic NMR : Detects restricted rotation of the dichlorophenyl group (ΔG‡ ~ 12 kcal/mol) via variable-temperature ¹H NMR splitting .
- X-ray photoelectron spectroscopy (XPS) : Confirms chlorine oxidation states (binding energy ~200 eV for C–Cl) and differentiates crystallographic vs. surface impurities .
- Time-resolved fluorescence : Probes conformational flexibility of the diazepine ring in solution (lifetime τ = 4.2 ns) .
Methodological Notes
- Synthetic protocols : Always characterize intermediates via LC-MS and ¹³C NMR to confirm regioselectivity, especially for asymmetric substitutions .
- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers in bond metrics .
- Ethical compliance : Adhere to NIH guidelines for pharmacological testing, ensuring in vitro studies precede animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
